Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-
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Overview
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- is a complex organic compound characterized by its unique thieno[2,3-D]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of thieno[2,3-D]pyrimidine derivatives with acetamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
Acetamide derivatives: These compounds have the acetamide functional group but may have different core structures or additional substituents.
Uniqueness
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- is unique due to its specific combination of the thieno[2,3-D]pyrimidine core and the acetamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Acetamide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- (CAS No. 606107-92-0) is a notable example with potential therapeutic applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C18H19N3O3S2
- Molar Mass : 389.49 g/mol
- Structure : The compound features a thieno[2,3-D]pyrimidine core linked to an acetamide moiety, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to Acetamide exhibit various biological activities:
-
Anticancer Activity :
- Acetamide derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
-
Antimicrobial Properties :
- Some acetamide derivatives are effective against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induces apoptosis in MCF-7 and A549 cells | , |
Antimicrobial | Effective against S. aureus and E. coli | |
Anti-inflammatory | Reduces cytokine levels |
Detailed Research Insights
-
Anticancer Mechanisms :
- A study focused on the compound's ability to inhibit cell growth involved treating cancer cell lines with varying concentrations of Acetamide derivatives. Results indicated that at concentrations around 10 µM, significant inhibition of cell viability was observed, leading to further exploration of its mechanisms involving apoptosis and cell cycle regulation .
- Antimicrobial Evaluation :
- In Vivo Studies :
Properties
Molecular Formula |
C18H19N3O2S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-9-6-5-7-13(10(9)2)19-14(22)8-24-18-20-16(23)15-11(3)12(4)25-17(15)21-18/h5-7H,8H2,1-4H3,(H,19,22)(H,20,21,23) |
InChI Key |
FDHHPFSSWQIZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C |
Origin of Product |
United States |
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